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Compound of Interest

Compound Name: 1,5-Diiodopentane

Cat. No.: B146698 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,5-Diiodopentane is a versatile, bifunctional electrophilic building block utilized in

a variety of synthetic applications.[1] Its linear five-carbon chain terminating in two primary iodo

groups makes it an ideal substrate for SN2 reactions. The iodide ions are excellent leaving

groups, facilitating reactions with a wide range of nucleophiles.[2] These reactions can proceed

in a stepwise manner, allowing for the synthesis of symmetrical difunctionalized alkanes or,

through the use of dinucleophiles, the formation of heterocyclic compounds.[1][3] This

application note provides detailed protocols for several common nucleophilic substitution

reactions involving 1,5-diiodopentane, offering a foundation for its use in the synthesis of

pharmaceutical intermediates, specialty chemicals, and novel heterocyclic systems.[1][4]

General Experimental Workflow
The following diagram outlines the typical workflow for performing a nucleophilic substitution

reaction with 1,5-diiodopentane.
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1. Reagent Preparation
- Dissolve nucleophile and base

- Add 1,5-diiodopentane to solvent

2. Reaction Setup
- Assemble reflux apparatus
- Charge flask with reagents

3. Reaction
- Heat to reflux (e.g., 50-100 °C)

- Monitor via TLC

4. Work-up
- Cool reaction mixture

- Quench and perform extraction

5. Purification
- Dry organic layer

- Remove solvent (rotary evaporation)
- Purify via chromatography/recrystallization

6. Characterization
- NMR, IR, Mass Spectrometry

End

Click to download full resolution via product page

Caption: General experimental workflow for nucleophilic substitution.
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Reaction Mechanism Pathway
1,5-diiodopentane reacts via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The

reaction involves a backside attack by the nucleophile on the electrophilic carbon atom bearing

the iodo group, leading to an inversion of stereochemistry if the carbon were chiral.[6] Given

that 1,5-diiodopentane is a dihalide, this process can occur sequentially at both ends of the

molecule.

1,5-Diiodopentane
I-(CH₂)₅-I

Transition State 1
[Nu---C---I]⁻

 Sₙ2 Attack

Nucleophile
(Nu:⁻)

Monosubstituted Intermediate
Nu-(CH₂)₅-I

 - I⁻

Transition State 2
[Nu---C---I]⁻

 Sₙ2 Attack

Nucleophile
(Nu:⁻)

Disubstituted Product
Nu-(CH₂)₅-Nu

 - I⁻
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Caption: SN2 reaction pathway for 1,5-diiodopentane.

Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood.

1,5-diiodopentane is an irritant. Many nucleophiles, such as sodium cyanide, are highly toxic.

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab

coat, and gloves.

Protocol 1: Synthesis of 1,5-Diazidopentane
This protocol describes the conversion of the diiodide to a diazide, a versatile intermediate for

click chemistry or reduction to the corresponding diamine.[7][8]

Materials:
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1,5-diiodopentane (1.0 equiv)

Sodium azide (NaN₃) (2.5 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Deionized water

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

sodium azide (2.5 equiv) in anhydrous DMF.

Add 1,5-diiodopentane (1.0 equiv) to the solution.

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.[8] Monitor the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water and extract

three times with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 1,5-diazidopentane by vacuum distillation or column chromatography if

necessary.

Protocol 2: Synthesis of Heptanedinitrile (Pimelonitrile)
This protocol outlines the reaction with cyanide ions to produce a dinitrile, which can be further

hydrolyzed to a dicarboxylic acid or reduced to a diamine.[9]
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Materials:

1,5-diiodopentane (1.0 equiv)

Potassium cyanide (KCN) (2.2 equiv)

Ethanol

Deionized water

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Set up a round-bottom flask with a reflux condenser and a magnetic stir bar.

In the flask, prepare a solution of potassium cyanide (2.2 equiv) in ethanol. Caution: KCN is

extremely toxic. Handle with extreme care.

Add 1,5-diiodopentane (1.0 equiv) to the ethanolic KCN solution.[9]

Heat the mixture to reflux and maintain for 4-8 hours. The reaction should be carried out in

an ethanolic solvent to minimize the formation of alcohol byproducts.[10]

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

Add deionized water to the residue and transfer to a separatory funnel.

Extract the aqueous layer three times with dichloromethane.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to

yield the crude heptanedinitrile.

The product can be purified by vacuum distillation.
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Protocol 3: Synthesis of N,N'-Disubstituted-1,5-
pentanediamine
This protocol describes the reaction with a primary amine. To avoid over-alkylation and the

formation of secondary, tertiary, and quaternary ammonium salts, a large excess of the amine

nucleophile is typically used.[11][12]

Materials:

1,5-diiodopentane (1.0 equiv)

Primary amine (e.g., benzylamine) (10 equiv, large excess)

Acetonitrile or N,N-dimethylformamide (DMF)

Potassium carbonate (K₂CO₃) (2.5 equiv)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask, add the primary amine (10 equiv), potassium carbonate (2.5 equiv),

and the solvent (acetonitrile or DMF).

Stir the mixture and add 1,5-diiodopentane (1.0 equiv) dropwise at room temperature.

Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.

Monitor the reaction by TLC. The use of a large excess of the amine nucleophile helps to

minimize the formation of poly-alkylated products.[11]

Once complete, cool the mixture and remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and water.
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Separate the layers and extract the aqueous phase twice more with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the resulting secondary diamine product by column chromatography.

Data Summary
The following table summarizes the reaction conditions and expected outcomes for the

nucleophilic substitution reactions of 1,5-diiodopentane. Yields are based on typical SN2

reactions and may vary based on specific conditions and scale.[13]

Nucleophile Product Typical Conditions
Expected Yield
Range

Sodium Azide (NaN₃) 1,5-Diazidopentane DMF, 80-90 °C 70-90%

Potassium Cyanide

(KCN)
Heptanedinitrile Ethanol, Reflux 60-85%

Primary Amine (R-

NH₂)

N,N'-dialkyl-1,5-

pentanediamine

Acetonitrile, K₂CO₃,

60-70 °C
50-80%

Sodium Sulfide (Na₂S) Tetrahydrothiophene Ethanol, Reflux 65-85%

Alkoxide (R-O⁻) 1,5-Dialkoxypentane
Acetonitrile/DMF, 50-

100 °C
50-95%[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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